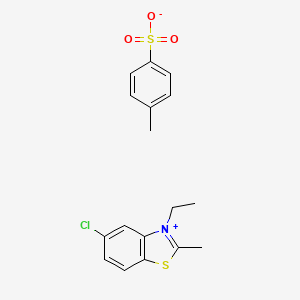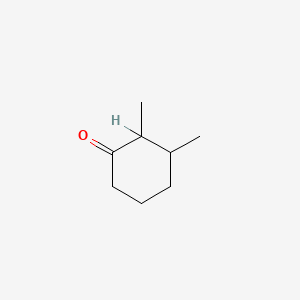
Tetradecyl isothiocyanate
Overview
Description
Tetradecyl isothiocyanate (TDT) is a synthetic organic compound with a wide range of applications in the scientific research community. It is an alkyl isothiocyanate, a group of compounds with a sulfur-nitrogen group bound to an alkyl group. TDT is a colorless liquid with a faint odor, and is miscible with water, ethanol, and ether. It is used in various applications, such as in the synthesis of organic compounds, as a reagent in biochemical and physiological studies, and as a catalyst in organic reactions.
Scientific Research Applications
Mitophagy Monitoring
Tetradecyl isothiocyanate derivatives have been used in scientific research for various applications. One such application is in the field of mitophagy monitoring. A study by Zhang et al. (2015) synthesized an isothiocyanate-functionalized tetraphenylethene, which was used as a fluorescent bioprobe for mitochondrion imaging. This probe showed high specificity and photostability, enabling it for real-time monitoring of mitophagy due to its resistance to microenvironmental changes (Zhang et al., 2015).
Agrochemistry Intermediates
Isothiocyanates, including this compound, have been identified as versatile intermediates in agrochemistry. Lamberth (2021) discussed their application in research syntheses and manufacturing routes of various agrochemicals. These compounds are instrumental in installing crucial carboxylic functions such as carbamates, ureas, and semicarbazones, and are also utilized in constructing heterocycles like tetrazolones, thiazoles, and uracils (Lamberth, 2021).
Synthesis of Heterocyclic Rings
Another application lies in the synthesis of heterocyclic rings. For instance, Huang and Martin (2016) investigated the reactions of isothiocyanates with pentaphenylborole, leading to the formation of heterocyclic compounds. This study demonstrates the unique reactivity of isothiocyanates and their potential in creating diverse chemical structures (Huang & Martin, 2016).
Anticancer Properties
Isothiocyanates have been extensively studied for their disease preventive and therapeutic effects, including anticancer properties. Palliyaguru et al. (2018) summarized clinical trials employing isothiocyanates against a variety of diseases, highlighting their potential in larger human disease mitigation efforts (Palliyaguru et al., 2018).
Chemoprotection Against Cancer
Dinkova-Kostova (2013) discussed the chemoprotective effects of isothiocyanates in animal models of experimental carcinogenesis. The study highlights the mechanisms behind this protection, including induction of cytoprotective proteins, inhibition of proinflammatory responses, and effects on heat shock proteins (Dinkova-Kostova, 2013).
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including Tetradecyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various cellular processes, including detoxification, inflammation, cell death, cell division, and cell movement .
Mode of Action
ITCs interact with their targets through a variety of distinct but interconnected signaling pathways . These interactions result in changes in the activity of the targets, leading to alterations in the cellular processes they regulate . For example, ITCs can inhibit the activity of CYP enzymes, which are involved in the metabolism of various substances, including potential carcinogens .
Biochemical Pathways
ITCs affect several biochemical pathways. They can inhibit carcinogenesis by modulating pathways involved in detoxification , inflammation , apoptosis , cell cycle regulation , and epigenetic regulation . Downstream effects of these pathway modulations include the prevention of DNA damage, suppression of cell proliferation, induction of cell death, and inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of ITCs, including their Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that itcs are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs.
Result of Action
The molecular and cellular effects of ITCs’ action include the inhibition of carcinogenesis and the prevention of heart disease . These effects are thought to be due to the modulation of various cellular processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the pH and the presence of certain cofactors can affect the formation of ITCs from glucosinolates . Additionally, the genetic and environmental factors that lead to glucosinolate accumulation in plants can influence the delivery of ITCs upon consumption .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tetradecyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. This compound forms conjugates with glutathione, which are then metabolized and excreted from the cell . Additionally, this compound can inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes, thereby reducing the activation of pro-carcinogens .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation by causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Furthermore, this compound can modulate oxidative stress and inflammation by regulating the expression of antioxidant and inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to and modify cysteine residues in proteins, leading to changes in their activity and function . This modification can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which are involved in the activation of pro-carcinogens . Additionally, this compound can activate the Nrf2 pathway, leading to the induction of phase II detoxification enzymes and antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have chemopreventive effects, reducing the incidence of tumors in animal models of carcinogenesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is the mercapturic acid pathway, where this compound is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This pathway involves several enzymes, including glutathione S-transferases, which facilitate the conjugation of this compound with glutathione . The metabolites are then excreted from the cell, reducing the intracellular concentration of this compound and its potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to specific compartments can be mediated by targeting signals or post-translational modifications that direct it to these locations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
1-isothiocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOXLZEOLARED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185997 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3224-48-4 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


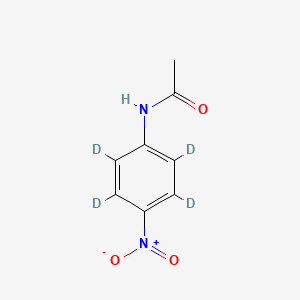

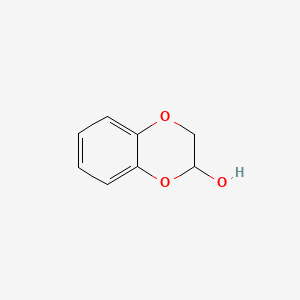
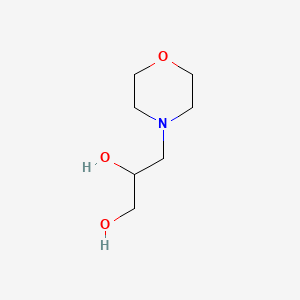
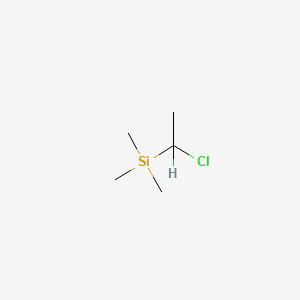
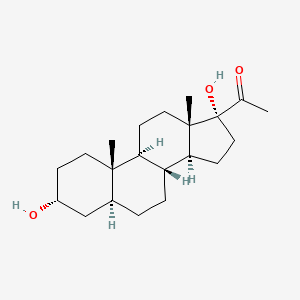

![4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-](/img/structure/B1345583.png)
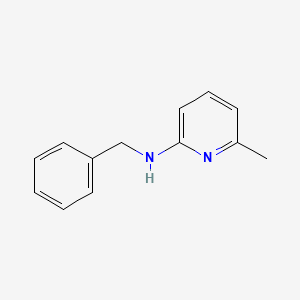
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)

